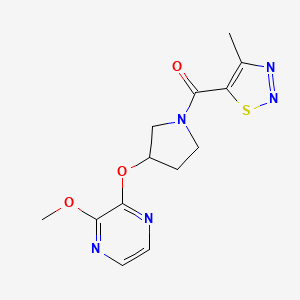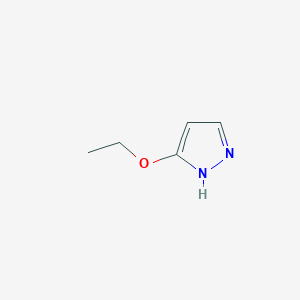![molecular formula C11H13N3O3 B2520784 8-(3-hydroxypropyl)-4-méthoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-77-2](/img/structure/B2520784.png)
8-(3-hydroxypropyl)-4-méthoxypyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one includes a pyrimidine ring fused to a pyridine ring, with a hydroxypropyl group at the 8-position and a methoxy group at the 4-position.
Applications De Recherche Scientifique
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Compounds with the pyrido[2,3-d]pyrimidin-7(8h)-one scaffold have shown inhibitory activities in the field of protein kinase inhibitors .
Mode of Action
It is known that these compounds can undergo an autocatalytic photochemical dehydrogenation process when irradiated at specific wavelengths in the presence of air .
Biochemical Pathways
Compounds with the pyrido[2,3-d]pyrimidin-7(8h)-one scaffold have been used in the development of inhibitors for diverse types of cancers .
Result of Action
It is known that these compounds can form c5–c6 unsaturated systems with concomitant formation of a long-lived radical .
Action Environment
It is known that these compounds can undergo a photochemical dehydrogenation process when irradiated at specific wavelengths in the presence of air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the pyrido[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrido[2,3-d]pyrimidine core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield C5–C6 unsaturated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrido[2,3-d]pyrimidine core .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidin-7(8H)-ones with different substituents at various positions. Examples include:
- 4-amino-2-hydropyrido[2,3-d]pyrimidin-7(8H)-ones
- 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones
Uniqueness
The uniqueness of 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxypropyl and methoxy groups at the 8- and 4-positions, respectively, enhances its potential as a therapeutic agent and a versatile scaffold for further chemical modifications .
Propriétés
IUPAC Name |
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-11-8-3-4-9(16)14(5-2-6-15)10(8)12-7-13-11/h3-4,7,15H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWBUQBNZKFQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2520705.png)

![5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2520707.png)



![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2520712.png)


![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)
![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2520721.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2520722.png)
